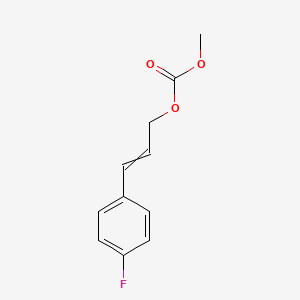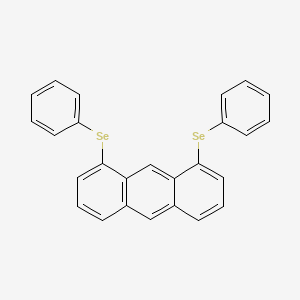
Cyclopentane-1,2,3,4,5-pentacarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane-1,2,3,4,5-pentacarboxylic acid is an organic compound with the molecular formula C10H10O10 It is characterized by a cyclopentane ring substituted with five carboxylic acid groups, one on each carbon atom of the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentane-1,2,3,4,5-pentacarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclopentane derivatives. For instance, the oxidation of cyclopentane-1,2,3,4,5-pentamethyl ester using strong oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentane-1,2,3,4,5-pentacarboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus pentachloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield cyclopentane-1,2,3,4,5-pentanol .
Wissenschaftliche Forschungsanwendungen
Cyclopentane-1,2,3,4,5-pentacarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which cyclopentane-1,2,3,4,5-pentacarboxylic acid exerts its effects is primarily through its ability to interact with various molecular targets. The multiple carboxylic acid groups allow it to form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Cyclopentanecarboxylic acid: A simpler analog with only one carboxylic acid group.
Cyclopentane-1,2,3,4-tetracarboxylic acid: Similar structure but with one fewer carboxylic acid group.
Pentakis(methoxycarbonyl)cyclopentadiene: A related compound with ester groups instead of carboxylic acids.
Uniqueness: Cyclopentane-1,2,3,4,5-pentacarboxylic acid is unique due to its five carboxylic acid groups, which provide multiple sites for chemical modification and interaction. This makes it a valuable compound for creating complex molecular architectures and studying multi-functional interactions .
Eigenschaften
CAS-Nummer |
252899-58-4 |
|---|---|
Molekularformel |
C10H10O10 |
Molekulargewicht |
290.18 g/mol |
IUPAC-Name |
cyclopentane-1,2,3,4,5-pentacarboxylic acid |
InChI |
InChI=1S/C10H10O10/c11-6(12)1-2(7(13)14)4(9(17)18)5(10(19)20)3(1)8(15)16/h1-5H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI-Schlüssel |
ZGFPEYUIFUSQTR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


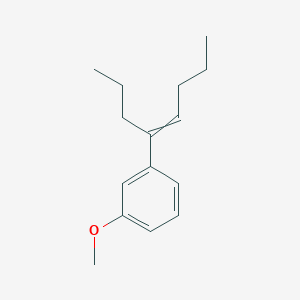
![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)
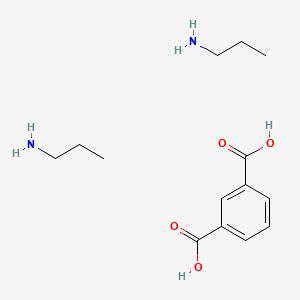
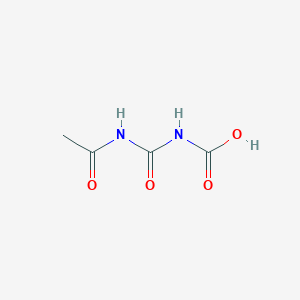
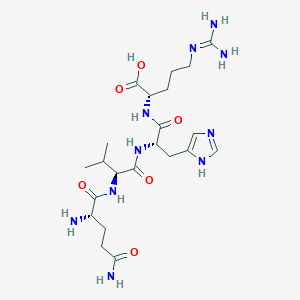
![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)

![Methanone, (4-methoxyphenyl)[4-methyl-1-(2-propenyl)-1H-pyrrol-2-yl]-](/img/structure/B14250454.png)
